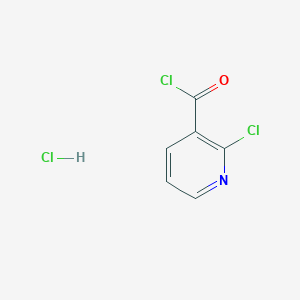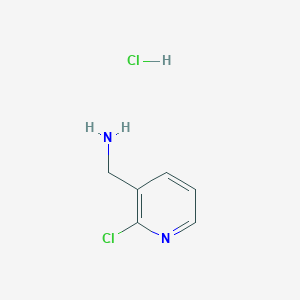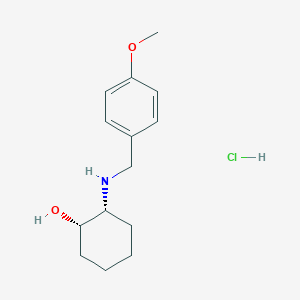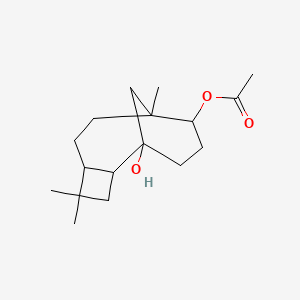
Senecrassidiol 6-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Senecrassidiol 6-acetate is a chemical compound with the molecular formula C17H28O3 . It contains 50 bonds in total, including 22 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and various ring structures . It also contains 1 ester (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .
Molecular Structure Analysis
Senecrassidiol 6-acetate contains 48 atoms in total, including 28 Hydrogen atoms, 17 Carbon atoms, and 3 Oxygen atoms . It has various ring structures, including one four-membered ring, one six-membered ring, one seven-membered ring, two nine-membered rings, and one eleven-membered ring .Chemical Reactions Analysis
While specific chemical reactions involving Senecrassidiol 6-acetate were not found in the search results, general principles of chemical reactions and qualitative analysis can be applied . These principles involve systematically reacting the unknown compound with a number of different reagents to determine its chemical properties .Physical And Chemical Properties Analysis
Senecrassidiol 6-acetate has a molecular weight of 280.40242. It contains various types of bonds and functional groups, which contribute to its physical and chemical properties .Applications De Recherche Scientifique
Cytotoxic Activity
The compound Senecrassidiol, which is identified as 1,9-Caryolanediol 9-acetate, has shown cytotoxic activity against HeLa cervical cancer cells . The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, was found to be 2.18 μM .
Anti-inflammatory Activity
Senecrassidiol has exhibited significant anti-inflammatory activity in tested models . This suggests that it could potentially be used in the development of new anti-inflammatory drugs .
Complex Structure for Research
Due to its complex structure, Senecrassidiol 6-acetate exhibits high perplexity, making it a subject of interest in scientific research. Its diverse applications offer burstiness, which is a property of a system where events occur in clusters or bursts.
Orientations Futures
While specific future directions for research on Senecrassidiol 6-acetate were not found in the search results, there are general trends in the field of natural product research that could be relevant. For example, there is ongoing research into the biological activities of sesquiterpenoids, a class of natural products to which Senecrassidiol 6-acetate may belong . This research is focused on understanding the potential uses of these compounds in medicine and drug discovery .
Mécanisme D'action
Target of Action
1,9-Caryolanediol 9-acetate is a natural product used for research related to life sciences
Biochemical Pathways
It’s important to note that the compound is a sesquiterpenoid , a class of compounds known to interact with various biochemical pathways.
Pharmacokinetics
The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc , which suggests it may have good bioavailability.
Propriétés
IUPAC Name |
(1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3/c1-11(18)20-14-6-8-17(19)10-16(14,4)7-5-12-13(17)9-15(12,2)3/h12-14,19H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFYCTLMXJJJHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(CC1(CCC3C2CC3(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Caryolanediol 9-acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B1149057.png)
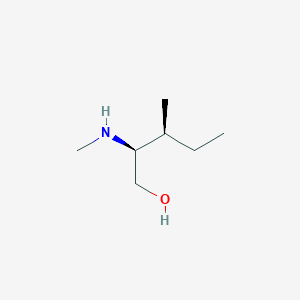
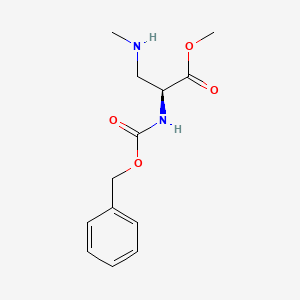
![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)
